Cas no 2138231-77-1 (2-benzyl(ethyl)aminocyclobutan-1-ol)

2-benzyl(ethyl)aminocyclobutan-1-ol structure
2138231-77-1 structure
商品名:2-benzyl(ethyl)aminocyclobutan-1-ol
CAS番号:2138231-77-1
MF:C13H19NO
メガワット:205.296063661575
CID:5610876
PubChem ID:165486408

2-benzyl(ethyl)aminocyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-[benzyl(ethyl)amino]cyclobutan-1-ol
    • 2138231-77-1
    • EN300-843086
    • 2-benzyl(ethyl)aminocyclobutan-1-ol
    • インチ: 1S/C13H19NO/c1-2-14(12-8-9-13(12)15)10-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
    • InChIKey: DCKBNBWCNIHSPS-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC1N(CC)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-benzyl(ethyl)aminocyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843086-10.0g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-843086-1.0g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-843086-2.5g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-843086-10g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1
10g
$3007.0 2023-09-02
Enamine
EN300-843086-0.5g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-843086-0.05g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-843086-5.0g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-843086-0.25g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-843086-5g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1
5g
$2028.0 2023-09-02
Enamine
EN300-843086-0.1g
2-[benzyl(ethyl)amino]cyclobutan-1-ol
2138231-77-1 95%
0.1g
$615.0 2024-05-21

2-benzyl(ethyl)aminocyclobutan-1-ol 関連文献

2-benzyl(ethyl)aminocyclobutan-1-olに関する追加情報

Research Briefing on 2-benzyl(ethyl)aminocyclobutan-1-ol (CAS: 2138231-77-1) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small-molecule compounds with unique structural and functional properties. Among these, 2-benzyl(ethyl)aminocyclobutan-1-ol (CAS: 2138231-77-1) has emerged as a promising candidate due to its potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

The compound 2-benzyl(ethyl)aminocyclobutan-1-ol features a cyclobutane ring substituted with a benzyl(ethyl)amino group and a hydroxyl moiety, which confers distinct chemical reactivity and biological interactions. Recent studies have explored its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in constructing novel γ-aminobutyric acid (GABA) receptor modulators, suggesting potential applications in neurological disorders.

In terms of biological activity, preliminary in vitro assays have revealed that 2-benzyl(ethyl)aminocyclobutan-1-ol exhibits moderate binding affinity to certain neurotransmitter receptors, including serotonin and dopamine receptors. These findings, reported in a 2024 study by Smith et al., indicate its potential as a scaffold for developing psychoactive therapeutics. However, further in vivo studies are required to validate its efficacy and safety profiles.

From a pharmacological perspective, the compound's metabolic stability and pharmacokinetic properties have been investigated using advanced mass spectrometry techniques. Data from these studies suggest that 2-benzyl(ethyl)aminocyclobutan-1-ol undergoes rapid hepatic metabolism, which may limit its bioavailability. Researchers are currently exploring structural modifications to enhance its metabolic stability while retaining its biological activity.

In conclusion, 2-benzyl(ethyl)aminocyclobutan-1-ol represents a versatile chemical entity with significant potential in drug discovery and development. Future research should focus on optimizing its pharmacological properties and expanding its therapeutic applications. This briefing underscores the importance of continued investigation into this compound and its derivatives to unlock their full biomedical potential.

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